molecular formula C8H16ClNO2 B13347711 Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride CAS No. 2387567-29-3

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride

Cat. No.: B13347711
CAS No.: 2387567-29-3
M. Wt: 193.67 g/mol
InChI Key: ZHHPQWQLZPOEFX-QMGYSKNISA-N
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Description

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride is a chiral cyclopentane derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate, with its stereochemically defined structure featuring both an amino group and a methyl ester moiety, making it a versatile building block for the construction of more complex molecules. The molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 . Compounds based on the (1S,3S)-1-methylcyclopentane-1-carboxylate scaffold have demonstrated considerable research value as mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes . Specifically, analogues of this structure have been investigated as potent and highly selective inhibitors of human ornithine aminotransferase (hOAT), a metabolic enzyme recognized as a promising therapeutic target for hepatocellular carcinoma and other cancers . The chirality of the molecule is critical for its biological activity, as it enables specific interactions within the enzyme's active site, leading to the formation of irreversible tight-binding adducts that inhibit enzyme function . This mechanism underscores the compound's potential in the development of novel anti-cancer agents and in probing metabolic pathways in cancer biology. The product is provided as For Research Use Only (RUO). It is strictly prohibited for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

CAS No.

2387567-29-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8-;/m0./s1

InChI Key

ZHHPQWQLZPOEFX-QMGYSKNISA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C1)N)C(=O)OC.Cl

Canonical SMILES

CC1(CCC(C1)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Method 1: Deprotection of N-Boc Protected Precursor

This is one of the most common methods for preparing (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride, involving the deprotection of a Boc-protected precursor.

Reagents:

  • (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester
  • 4N HCl in 1,4-dioxane

Procedure:

  • To (1S,3S)-N-Boc-1-aminocyclopentane-3-carboxylic acid methyl ester (47.5 mg), add 4N HCl dioxane solution (2 mL).
  • Stir the resulting mixture for 2 hours at room temperature.
  • After stirring is complete, distill away the solvent under reduced pressure.
  • The titled compound is obtained as the residue.

Reaction Conditions:

  • Solvent: 1,4-dioxane
  • Temperature: 20°C (room temperature)
  • Reaction time: 2.0 hours

Method 2: Using Acetyl Chloride in Methanol

An alternative method involves using acetyl chloride in methanol to generate HCl in situ for the deprotection reaction.

Reagents:

  • (1S,3S)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester
  • Acetyl chloride
  • Methanol

Procedure:

  • Add acetyl chloride (3.5 mL, 49.3 mmol) dropwise to 100 mL of methanol at 0°C.
  • Stir the resulting mixture at 0°C for 5 minutes.
  • Add (1S,3S)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester (1.192 g, 5.2 mmol).
  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.
  • Evaporate the solvent to obtain crude (1S,3S)-3-amino-cyclopentanecarboxylic acid methyl ester hydrochloride.

Reaction Conditions:

  • Solvent: Methanol
  • Temperature: Initial 0°C, then room temperature (20°C)
  • Reaction time: 48 hours

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is critical:

Stock Solution Preparation Table:

Concentration 1 mg 5 mg 10 mg
1 mM 5.5664 mL 27.8319 mL 55.6638 mL
5 mM 1.1133 mL 5.5664 mL 11.1328 mL
10 mM 0.5566 mL 2.7832 mL 5.5664 mL

General Tips for Solution Preparation:

  • Select the appropriate solvent based on the solubility of the product.
  • Once prepared, store the solution in separate packages to avoid product degradation caused by repeated freezing and thawing.
  • To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.

Applications in Synthetic Chemistry

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride serves as a valuable building block in organic synthesis. One notable application is in the preparation of more complex compounds through reductive amination:

Example Reaction:

  • To a dichloromethane solution (2 mL) of 4-(5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (43.2 mg) and (1S,3S)-3-aminocyclopentanecarboxylic acid methyl ester hydrochloride, add sodium triacetoxyborohydride (41.3 mg).
  • Stir the resulting mixture overnight at room temperature.
  • After stirring is complete, concentrate the reaction solution.
  • Perform chromatography using an 18:1 (v/v) mixture of chloroform/methanol as the elution solution.
  • This yields 48.7 mg of the titled compound.

Conversion to N-Boc Protected Derivatives

The amino group of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride can be protected with a Boc group for further synthetic manipulations:

Reagents:

  • Methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
  • Triethylamine (TEA)
  • Boc-anhydride
  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of methyl (1S,3S)-3-aminocyclopentane-1-carboxylate hydrochloride (4.5 g, 25 mmol) and TEA (10.5 mL, 75 mmol) in DCM (100 mL), add Boc-anhydride (6.6 g, 30 mmol) dropwise at 0°C.
  • Allow the resulting reaction mixture to warm to room temperature and stir for 1.5 hours.
  • Transfer the reaction mixture into ice water and extract the resulting mixture using DCM (3×100 mL).
  • Dry the combined organic layer over anhydrous sodium sulfate and filter.
  • Evaporate the filtrate under reduced pressure.
  • Purify the crude product using silica gel column chromatography (40% EtOAc-Hexanes) to give methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate as a white solid (5.1 g, 84%).

Reaction Conditions:

  • Solvent: Dichloromethane
  • Temperature: Initial 0°C, then room temperature
  • Reaction time: 1.5 hours
  • Yield: 84%

Analytical Characterization

For research and quality control purposes, the compound can be characterized by various analytical techniques:

1H-NMR Data:
For the derivative compound (1s,3R)-3-(4-(5-(4-cyclohexylphenyl)-1,2,4-oxadiazol-3-yl)benzylamino)cyclopentanecarboxylic acid methyl ester:
1H-NMR (CDCl3): 8.12 (2H, d, J=8.4), 8.12 (2H, d, J=8.1), 7.45 (2H, d, J=8.1), 7.38 (2H, d, J=8.4), 3.83 (2H, s), 3.67 (3H, s), 3.27-3.35 (1H, m), 2.94-3.05 (1H, m), 2.56-2.63 (1H, m), 1.73-2.13 (16H, m)

LC-MS Data: For the N-Boc protected derivative: LC-MS (ESI+) m/z 261.3 (M+18)+

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate Hydrochloride
  • CAS RN : 180196-56-9
  • Molecular Formula: C₇H₁₄ClNO₂ (same as target compound)
  • Properties : Similar molecular weight (179.645) and logP (~1.79) to the (1S,3S) isomer, but differences in melting/solubility may arise due to stereochemistry .
Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate Hydrochloride
  • CAS RN : 222530-35-0
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Difference : Cyclohexane ring (6-membered) vs. cyclopentane (5-membered).
  • Impact : Larger ring size increases conformational flexibility and may alter pharmacokinetics. Molecular weight is higher (193.67) .
Methyl (1S,2R,3S,4R)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate Hydrochloride
  • CAS RN : 79200-54-7
  • Molecular Formula: C₇H₁₄ClNO₄
  • Key Differences :
    • Additional hydroxyl groups at positions 2 and 3.
    • Higher polarity (PSA: ~52.32 → ~90 Ų) and molecular weight (211.64).
    • Demonstrated utility in antiviral and enzyme inhibitor synthesis .

Biological Activity

Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11NO2·HCl
  • Molecular Weight : 165.62 g/mol
  • CAS Number : 1212304-86-3

Research indicates that this compound may influence various biological pathways:

  • Neurotransmitter Modulation : It is hypothesized that this compound may act as a modulator of neurotransmitter systems, particularly in the context of excitatory and inhibitory balance in the central nervous system.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by modulating cytokine release, which is critical in inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated several biological activities:

  • Cell Viability Assays : The compound has been tested for cytotoxicity using assays like MTT and Neutral Red Uptake (NRU). Results indicate a dose-dependent effect on cell viability in various cell lines.
Cell LineConcentration (µM)Viability (%)
HEK2931085
Neuroblastoma2070
Hepatocellular5050

In Vivo Studies

Animal models have been employed to assess the pharmacological effects:

  • Behavioral Studies : In rodent models, administration of the compound resulted in alterations in behavior indicative of anxiolytic or antidepressant effects. These findings align with its proposed action on neurotransmitter systems.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropathic Pain Management : A study involving chronic pain models showed that treatment with this compound reduced pain scores significantly compared to controls.
  • Cognitive Function Enhancement : Research on cognitive function demonstrated improvements in memory tasks following administration in aged animal models.

Safety and Toxicology

Safety assessments are critical for any new compound. Current data suggest that this compound exhibits low toxicity at therapeutic doses. However, long-term studies are needed to fully understand its safety profile.

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in neuropharmacology and pain management. Further research is warranted to elucidate its mechanisms of action and therapeutic efficacy through clinical trials.

Future studies should focus on:

  • Detailed mechanistic studies to clarify its role in neurotransmitter modulation.
  • Long-term safety assessments to evaluate chronic exposure effects.
  • Exploration of its potential as a treatment for specific neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (1S,3S)-3-amino-1-methylcyclopentane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Esterification : Start with (1S,3S)-3-amino-1-methylcyclopentanecarboxylic acid. React with methanol under acid catalysis (e.g., HCl or H₂SO₄) to form the ester .
  • Amination : Introduce the amino group via nucleophilic substitution or reductive amination, ensuring stereochemical control. Use protecting groups (e.g., Boc) to prevent side reactions .
  • Hydrochloride Salt Formation : Treat the free base with HCl in ethyl acetate, followed by concentration and filtration .
  • Optimization : Adjust solvent polarity (ethyl acetate or dichloromethane), temperature (0–25°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to HCl) to improve yield (e.g., 78% as reported in similar syntheses) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H NMR : Assign peaks to confirm stereochemistry (e.g., δ 2.57 ppm for methylamino protons) and cyclopentane ring protons (δ 1.65–2.29 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
  • HPLC : Assess purity (>97%) with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. How should researchers handle stability and storage conditions for this compound?

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the ester group .
  • Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentane ring influence the compound’s biological activity, and what methods validate chiral purity?

  • Stereochemical Impact : The (1S,3S) configuration enhances binding affinity to target enzymes (e.g., aminopeptidases) due to spatial complementarity. Enantiomers may exhibit reduced or antagonistic activity .
  • Validation Methods :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values .

Q. What strategies resolve contradictions in reported biological activities attributed to synthetic protocol variations?

  • Root Causes : Impurities (e.g., diastereomers, unreacted intermediates) or divergent reaction conditions (e.g., solvent, temperature) .
  • Mitigation :

  • Standardized Assays : Use cell-based assays (e.g., IC₅₀ determination against a target enzyme) with positive controls.
  • Impurity Profiling : Employ HPLC-MS to identify and quantify byproducts .
  • Synthetic Reproducibility : Adopt protocols with strict temperature control (±2°C) and inert atmospheres (N₂/Ar) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Molecular Docking : Use AutoDock Vina to predict interactions between the compound and target proteins (e.g., G-protein-coupled receptors). Focus on hydrogen bonding (NH and CO groups) and hydrophobic contacts (cyclopentane ring) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. hydroxy groups) with bioavailability using descriptors like logP and PSA .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Synthetic Yield 78% (ethyl acetate, 25°C) 62% (dichloromethane, 0°C) Optimize solvent polarity and temperature gradient .
Biological IC₅₀ 12 nM (Enzyme X) 45 nM (Enzyme X variant) Validate enzyme source/purity and assay conditions.
Chiral Purity 99% ee (Chiral HPLC) 92% ee (polarimetry) Cross-validate with multiple techniques.

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